Atrial natriuretic peptide (1-29), derived from chicken, is a polypeptide hormone that plays a significant role in cardiovascular regulation and fluid homeostasis. This peptide is synthesized primarily in the atria of the heart and is known for its ability to induce natriuresis, diuresis, and vasodilation. The chicken variant of this peptide has been studied for its unique physiological effects in avian species, particularly during embryonic development.
Atrial natriuretic peptide (1-29) in chickens is produced in the atrial tissue of the heart. It is synthesized as a precursor molecule that undergoes enzymatic cleavage to yield the active form of the peptide. Research has shown that this peptide is involved in various physiological processes, including the modulation of blood pressure and fluid balance in embryos and adult chickens alike .
Atrial natriuretic peptide (1-29) belongs to a class of peptides known as natriuretic peptides, which include other forms such as brain natriuretic peptide and C-type natriuretic peptide. These peptides are characterized by their ability to regulate blood volume and pressure through various mechanisms, including vasodilation and inhibition of renin release .
The synthesis of atrial natriuretic peptide (1-29) typically involves recombinant DNA technology or solid-phase peptide synthesis. In laboratory settings, synthetic analogs can be produced using automated synthesizers that facilitate the stepwise assembly of amino acids.
The synthetic process often utilizes protected amino acids to prevent unwanted reactions during synthesis. After assembly, the peptide undergoes deprotection and purification steps, which may include high-performance liquid chromatography to ensure the final product's purity and biological activity .
The molecular structure of atrial natriuretic peptide (1-29) consists of a chain of 29 amino acids. Its structure includes a characteristic ring formed by a disulfide bond between cysteine residues, which is crucial for its biological activity.
Atrial natriuretic peptide (1-29) participates in various biochemical reactions that influence cardiovascular functions. One notable reaction involves its interaction with specific receptors on target cells, leading to intracellular signaling cascades that promote vasodilation and diuresis.
Upon binding to its receptor, atrial natriuretic peptide activates guanylate cyclase, resulting in increased levels of cyclic guanosine monophosphate within target cells. This signaling pathway ultimately leads to relaxation of vascular smooth muscle and enhanced renal excretion of sodium .
The mechanism by which atrial natriuretic peptide (1-29) exerts its effects involves several key steps:
Studies have demonstrated that administration of atrial natriuretic peptide (1-29) can significantly reduce blood pressure and alter fluid balance in experimental models, highlighting its therapeutic potential .
Atrial natriuretic peptide (1-29) is typically a white to off-white powder when synthesized. It is soluble in water and exhibits stability under physiological pH conditions.
The molecular weight of atrial natriuretic peptide (1-29) is approximately 3,200 Daltons. It has a high degree of hydrophilicity due to its amino acid composition, which influences its solubility and biological activity.
Relevant analyses indicate that this peptide maintains structural integrity under various environmental conditions, making it suitable for therapeutic applications .
Atrial natriuretic peptide (1-29) has several scientific applications:
The identification of chicken ANP (1-29) emerged from investigations into species-specific variations in cardiac hormones. In 1988, researchers isolated a novel 29-amino acid peptide from acid extracts of chicken atrial and ventricular tissue using a bioassay monitoring rectal relaxant activity in chicks. This peptide, termed "chicken alpha-ANP" (α-chANP), exhibited a characteristic disulfide bridge between Cys⁷ and Cys²³, forming a 17-residue ring critical for receptor binding. Its sequence was determined as:M-M-R-D-S-G-C-F-G-R-R-I-D-R-I-G-S-L-S-G-M-G-C-N-G-S-R-K-N [1] [4].
Pharmacological characterization revealed that α-chANP shared functional properties with mammalian ANP, including:
Table 1: Key Steps in Chicken ANP (1-29) Discovery
Year | Achievement | Method | Reference |
---|---|---|---|
1988 | Isolation from chicken heart extracts | Acid extraction, HPLC purification | [1] |
1988 | Sequence determination (29 residues) | Edman degradation | [1] |
1990s | Confirmation of cardiac expression | Immunohistochemistry, RNA analysis | [4][6] |
Avian natriuretic peptides reflect both convergent and divergent evolutionary trajectories:
Late Emergence of Ligands: Natriuretic peptides (NPs) appeared after their receptors (NPRs) in vertebrate evolution. NPR orthologs exist in non-vertebrates, but NPs are vertebrate-specific innovations. This suggests NPs co-opted pre-existing receptor systems for new physiological roles [3].
BNP as the Primary Cardiac Peptide: Unlike mammals, birds lack a functional ANP gene. Instead, B-type natriuretic peptide (BNP) serves as the dominant cardiac hormone. Chicken BNP is a 29-amino acid peptide (like ANP (1-29)) and shares >80% sequence identity across parrots, raptors, and owls. This conservation underscores its non-redundant role in avian cardiovascular regulation [6].
Adaptive Radiation in Reptiles/Birds: Lineage-specific NP expansions occurred, such as venom-derived "KNP" in snakes. Birds retained BNP and CNP but lost ANP, possibly due to selective pressures related to flight metabolism or osmoregulation in arid habitats [3] [6].
Table 2: Evolutionary Distribution of Natriuretic Peptides in Vertebrates
Clade | ANP | BNP | CNP | Unique Features |
---|---|---|---|---|
Mammals | + | + | + | ANP dominant in heart |
Birds | - | + | + | BNP dominant; ANP absent |
Teleost Fish | + | ± | + | Variable BNP; osmoregulation |
Reptiles | - | + | + | Venom KNPs in some snakes |
Chicken ANP (1-29) exhibits distinct structural features that underlie its functional specialization:
Functional Impact: Alters charge distribution and receptor-binding kinetics.
Disulfide Bonding and Ring Structure: The conserved Cys⁷-Cys²³ bond forms a 17-amino-acid ring, but residue variations within the ring (e.g., Arg¹⁴ vs. mammalian Gln) reduce affinity for mammalian NPR-A receptors [1] [10].
Receptor Selectivity: Chicken ANP (1-29) binds more strongly to avian NPR-C (clearance receptor) than mammalian NPR-A. This may explain its shorter plasma half-life in birds compared to mammals [1] [3].
Functional Equivalence to Mammalian BNP: Despite being termed "ANP," chicken ANP (1-29) shares greater homology (73%) with porcine BNP than mammalian ANP. This reflects evolutionary convergence where avian "ANP" functionally parallels mammalian BNP in ventricular stress response [1] [6].
Table 3: Structural Comparison of Chicken ANP (1-29) and Human ANP
Feature | Chicken ANP (1-29) | Human ANP (1-28) | Functional Consequence |
---|---|---|---|
Length | 29 residues | 28 residues | Altered proteolytic stability |
N-terminal Sequence | Met-Met-Arg-Asp-Ser-Gly | Ser-Leu-Arg-Ser-Ser-Cys | Affects oligomerization |
Ring Residue 14 | Isoleucine | Glutamine | Reduced NPR-A activation in mammals |
C-terminal Tail | Asn-Gly-Ser-Arg-Lys-Asn | Phe-Arg-Tyr | Alters receptor binding affinity |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7